3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2/c1-16-3-7-18(8-4-16)22-15-23(19-9-5-17(2)6-10-19)26-27-24(22)20-11-13-21(25)14-12-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWUXWJFLWUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine typically involves the reaction of 4-fluorobenzaldehyde with 4,6-di-p-tolylpyridazine-3(2H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridazine derivatives, including 3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, demonstrating IC50 values that suggest potent activity against specific types of tumors.
Neuroprotective Effects
The neuroprotective potential of pyridazine derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases:
- Monoamine Oxidase Inhibition : Compounds similar to this compound have been identified as selective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Inhibition of MAO-B has been associated with neuroprotective effects and improved cognitive function in preclinical models .
- Case Studies : Specific analogs have shown promising results in animal models, leading to reduced neuroinflammation and improved behavioral outcomes.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties:
- Substituent Effects : Variations in substituents on the pyridazine ring significantly influence biological activity. For example, the presence of fluorine at the para position enhances lipophilicity and may improve binding affinity to target enzymes .
- Synthesis of Analogues : Researchers have synthesized numerous derivatives with different functional groups to assess their activity against specific targets such as cancer cells or MAO enzymes. Compounds with particular substitutions have demonstrated enhanced potency and selectivity .
Biological Evaluation
The biological evaluation of this compound includes:
- Cell Viability Assays : These assays determine the cytotoxic effects on various cancer cell lines and normal cells.
- Enzyme Inhibition Assays : Specific assays are conducted to measure the inhibition potency against targets like MAO-A and MAO-B, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Pyridazine vs. Pyrimidine Derivatives
Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidines (nitrogen atoms at positions 1 and 3). For example:
- 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine derivatives (, Compounds 39–42) show enhanced electron-withdrawing character due to chlorine substituents, influencing their reactivity in nucleophilic substitutions.
- 4,6-Bis(4-fluorophenyl)pyrimidine-2-carboxamide (, Compound 42) shares fluorinated aromatic rings with the target compound but lacks methyl substituents. Fluorine’s high electronegativity increases molecular polarity, which may enhance solubility in polar solvents compared to methyl-substituted analogs .
Triazine Analogs
4,6-Bis(4-methylphenyl)-1,3,5-triazin-2-amine () replaces pyridazine with a 1,3,5-triazine core. The triazine’s three nitrogen atoms create a stronger electron-deficient system, favoring applications in supramolecular chemistry (e.g., hydrogen-bonded networks). Pyridazines, with fewer nitrogen atoms, are less electron-poor, making them more versatile in π-stacking interactions .
Substituent Effects on Properties
Fluorophenyl vs. Methylphenyl Groups
- Electronic Effects : Fluorine substituents (e.g., 4-fluorophenyl in the target compound) introduce electron-withdrawing inductive effects, lowering the π-electron density of the aromatic system. This contrasts with methyl groups, which are electron-donating and increase steric bulk. For instance, 4,6-bis(4-methylphenyl)pyridazine derivatives () exhibit higher refractive indices (1.7218–1.7499) in polyimides due to enhanced polarizability from methyl groups .
- Steric Hindrance: The 4-methylphenyl groups in the target compound likely hinder rotation around the C–C bonds between the pyridazine core and substituents, reducing conformational flexibility. This is less pronounced in 4,6-bis(4-chlorophenyl)pyrimidines (), where smaller chlorine atoms impose less steric demand .
Styryl-Substituted Pyridazines
Styrylpyridazines (, e.g., (E)-3-(4-(Piperidin-1-yl)styryl)pyridazine) feature extended conjugation through vinyl linkages, leading to redshifted UV-Vis absorption compared to the target compound. Such derivatives are promising for optoelectronic applications, whereas the non-conjugated methyl/fluorophenyl groups in 3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine may limit visible-light absorption .
Thermal and Optical Properties
- Thermal Stability : Pyridazine-based polyimides () exhibit 10% weight loss above 450°C, suggesting that the target compound’s aromatic framework could confer similar thermal resilience. Pyrimidine analogs () with chlorine substituents may degrade at lower temperatures due to weaker C–Cl bonds .
- Optical Transparency : The target compound’s methylphenyl groups could reduce crystallinity in polymeric forms, enhancing optical transparency (e.g., 80% transmittance at 500 nm for related polyimides in ). Fluorophenyl substituents might further reduce birefringence by balancing anisotropic polarizability .
Biological Activity
3-(4-Fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine is a compound of interest in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine core substituted with fluorophenyl and bis(methylphenyl) groups, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the nervous system. This mechanism can affect neurotransmission and has implications in neurodegenerative diseases and other conditions.
- Target Enzymes : AChE and other enzymes involved in neurotransmission.
- Mode of Action : Inhibition of enzyme activity results in altered biochemical pathways affecting nerve impulse transmission.
Antimicrobial Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridazine derivatives can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli, S. aureus | 15-20 |
| Control (Standard Antibiotic) | E. coli, S. aureus | 25-30 |
The compound's effectiveness against these strains suggests its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The IC50 values for MCF-7 cells were reported at approximately 18 µM, indicating moderate potency.
Case Studies
- Study on Antimicrobial Activity : A study published in MDPI evaluated the antibacterial effects of several pyridazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Anticancer Research : In a separate investigation focused on the anticancer effects of pyridazine derivatives, it was found that the compound induced apoptosis in MCF-7 cells via the mitochondrial pathway. The study highlighted the compound's ability to disrupt mitochondrial membrane potential leading to cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with condensation of substituted aldehydes and ketones to form the pyridazine core. For example, analogous protocols involve coupling (4-fluorophenyl)boronic acid with halogenated intermediates under Suzuki-Miyaura conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity is confirmed using HPLC (>95%) and structural validation via H/C NMR .
Q. How is the compound characterized for structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm) and methylphenyl (δ ~2.3–2.5 ppm for CH) groups.
- XRD : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., pyridazine vs. fluorophenyl planes) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) using high-resolution ESI-MS.
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays. For receptor binding, employ radioligand displacement studies (IC determination). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) are critical .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up in academic settings?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables:
- Catalysts : Compare Pd(PPh) vs. PdCl(dppf) in cross-coupling reactions.
- Solvents : Evaluate DMF vs. THF for polar aprotic conditions.
- Temperature : Optimize microwave-assisted synthesis (80–120°C). Monitor yields via LC-MS and adjust stoichiometry (1.2–1.5 eq. of boronic acid) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, divalent cations).
- Compound Stability : Test degradation in DMSO stock solutions over 72 hours using LC-MS.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
Q. What computational strategies predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1ATP for kinases). Prioritize binding poses with ΔG < −7 kcal/mol.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond networks .
Q. How to address discrepancies between XRD and NMR-derived structural models?
- Methodological Answer :
- Polymorphism Screening : Recrystallize from ethanol/water vs. DCM/hexane to isolate different crystal forms.
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized geometries (B3LYP/6-31G* basis set). Adjust for solvent effects (PCM model) .
Q. What methodologies establish structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Analog Synthesis : Replace 4-fluorophenyl with 4-chloro or 4-bromo groups; modify methylphenyl to ethyl or methoxy.
- Bioactivity Clustering : Use PCA analysis of IC data to group analogs by functional group contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
